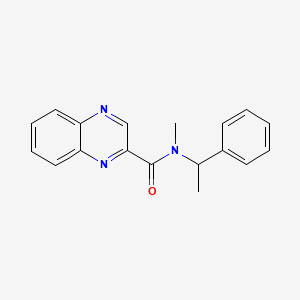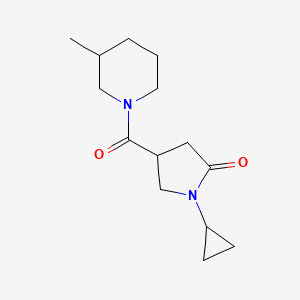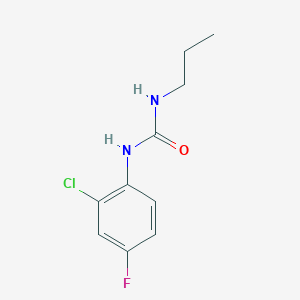
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide, also known as CPP or CPP-115, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a GABA aminotransferase inhibitor, which means it can increase the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate brain activity, and increasing its levels may have therapeutic benefits for a variety of neurological and psychiatric conditions.
Mechanism of Action
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound-115 can increase the levels of GABA in the brain, which can have a calming effect on brain activity.
Biochemical and Physiological Effects:
Increased levels of GABA in the brain can have several biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate brain activity, and increasing its levels can have a calming effect on brain activity. This can lead to reduced anxiety, improved sleep, and a reduction in seizure activity.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 in lab experiments is that it is a selective inhibitor of GABA aminotransferase, meaning it specifically targets this enzyme and does not affect other enzymes or neurotransmitters in the brain. This can make it a useful tool for studying the role of GABA in various neurological and psychiatric conditions. One limitation of using this compound-115 in lab experiments is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115. One area of interest is its potential as a treatment for drug addiction. Further research is needed to determine its efficacy and safety in human subjects. Another area of interest is its potential as a treatment for epilepsy. Clinical trials are currently underway to investigate its efficacy in human subjects. Additionally, further research is needed to better understand the mechanisms underlying its anxiolytic effects, and to determine its potential as a treatment for anxiety disorders.
Synthesis Methods
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 can be synthesized using a variety of methods, including the reaction of 4-methylpiperidine with cyclopentanone followed by reaction with 2-bromoacetamide. Another method involves the reaction of 4-methylpiperidine with cyclopentanone followed by reaction with chloroacetyl chloride and then with ammonia.
Scientific Research Applications
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 has been studied for its potential therapeutic applications in several areas, including addiction, epilepsy, and anxiety disorders. In preclinical studies, this compound-115 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting it may have potential as a treatment for drug addiction. This compound-115 has also been shown to have anticonvulsant effects in animal models of epilepsy, and may have potential as a treatment for epilepsy. Additionally, this compound-115 has been shown to have anxiolytic effects in animal models of anxiety disorders.
properties
IUPAC Name |
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-11-7-9-16(10-8-11)12(2)14(17)15-13-5-3-4-6-13/h11-13H,3-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARAMXZQUOLVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)



![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)